2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide
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Overview
Description
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Preparation Methods
The synthesis of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol and reagents such as potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts such as palladium.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. The pathways involved may include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide include other oxadiazoles and thiazoles. Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Other similar compounds include:
- 1,2,5-oxadiazole
- 1,3,4-oxadiazole
- Thiazole derivatives .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11(2)20-17(23)14-5-3-4-6-15(14)18-21-16(22-24-18)12-7-9-13(19)10-8-12/h3-11H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZBOCPSOPXUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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